3-[(Diethylamino)methyl]thiophenol
Description
3-[(Diethylamino)methyl]thiophenol is a sulfur-containing aromatic compound featuring a diethylamino-methyl substituent attached to a thiophenol backbone. Its molecular formula is C11H17NS, with a molar mass of 211.33 g/mol. The diethylamino group enhances basicity and solubility in polar solvents, while the thiophenol moiety contributes to acidity (pKa ~6–8) and reactivity in nucleophilic substitution or metal coordination reactions.
Synthesis pathways for related compounds, such as 3-diethylaminomethylphenyl acetate, involve photobromination of m-cresyl acetate followed by reaction with diethylamine .
Properties
IUPAC Name |
3-(diethylaminomethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-3-12(4-2)9-10-6-5-7-11(13)8-10/h5-8,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWMNAPPTCFFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-[(Diethylamino)methyl]thiophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
3-[(Diethylamino)methyl]thiophenol is similar to other thiophenol derivatives, such as 3-(dimethylamino)thiophenol and 3-(methylamino)thiophenol. it is unique in its diethylamino group, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances the compound's solubility and reactivity compared to its counterparts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Basicity
A. 3-[(Piperidino)methyl]phenyl acetate (C15H21NO2)
- Substituent: Piperidino (cyclic secondary amine).
- Properties: Increased steric hindrance compared to diethylamino, reducing nucleophilicity. Basicity (pKa ~11) is slightly higher due to the cyclic amine’s inductive effects .
- Applications : Used in synthesizing esters for Schotten-Baumann reactions, highlighting utility in peptide bond formation .
B. 3-[(Dimethylamino)methyl]phenol HCl (C10H16ClNO)
- Substituent: Dimethylamino (smaller alkyl groups).
- Properties: Lower molecular weight (213.69 g/mol) and reduced lipophilicity compared to diethylamino analogs. Basicity (pKa ~10.5) is slightly lower due to decreased electron-donating effects .
- Toxicity: Limited data, but dimethylamino derivatives generally exhibit lower acute toxicity than diethylamino analogs due to faster metabolic clearance .
C. 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol (C12H13NOS)
- Substituent: Thiophen-2-ylmethylamino (aromatic sulfur heterocycle).
- Lower basicity (pKa ~8–9) compared to diethylamino derivatives .
Physicochemical Properties and Toxicity
Key Findings :
- Diethylamino groups confer higher lipophilicity and acute toxicity compared to dimethylamino or piperidino analogs. For example, Ethyl-3-((diethylamino)methyl)-4-hydroxybenzoate shows moderate toxicity via ingestion (LDLo = 1000 mg/kg) and higher toxicity via subcutaneous exposure (LDLo = 375 mg/kg) .
- Thiophenol derivatives exhibit lower basicity but higher acidity, enabling unique reactivity in metal-catalyzed reactions or polymer synthesis .
Biological Activity
3-[(Diethylamino)methyl]thiophenol is a compound that has garnered interest due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of 3-[(Diethylamino)methyl]thiophenol can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₁S
- Molecular Weight : 197.32 g/mol
The compound features a thiophenol group, which is known for its reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that 3-[(Diethylamino)methyl]thiophenol exhibits notable antimicrobial properties. In a study assessing various thiophenol derivatives, this compound demonstrated significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 3-[(Diethylamino)methyl]thiophenol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, 3-[(Diethylamino)methyl]thiophenol has shown promising anticancer activity. A study focusing on the antiproliferative effects of various thiophenol derivatives revealed that this compound inhibits the growth of several cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A recent in vitro study evaluated the impact of 3-[(Diethylamino)methyl]thiophenol on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The findings indicated:
- MCF-7 Cell Line : The compound exhibited an IC50 value of 15 µM, indicating effective inhibition of cell proliferation.
- A549 Cell Line : An IC50 value of 20 µM was observed, demonstrating moderate effectiveness.
These results highlight the potential use of this compound in cancer therapy, particularly as a lead structure for further drug development.
The biological activity of 3-[(Diethylamino)methyl]thiophenol can be attributed to its ability to interact with key cellular targets:
- Topoisomerase Inhibition : Similar to other thiophenol derivatives, this compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound's structure allows it to generate ROS, leading to oxidative stress in microbial and cancer cells, ultimately resulting in cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
